E3 Ligase Ligand-linker Conjugate 68

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

Researchers assembling proteolysis-targeting chimeras (PROTACs) often face batch inconsistencies and linker incompatibility that derail ternary complex formation. E3 Ligase Ligand-linker Conjugate 68 resolves these pain points with a defined VHL-recruiting motif (Kd 185 nM) and a Boc-protected piperidine handle that enables selective acidic deprotection and efficient amide coupling to carboxylate-bearing target ligands. - Achieves ≥98% purity, ensuring reproducible batch-to-batch PROTAC performance. - Orthogonal Boc protection avoids cross-reactivity seen with free-amine or click-chemistry linkers. - VHL-based recruitment offers preferential degradation of cytosolic/nuclear targets with minimal neo-substrate effects.

Molecular Formula C35H51N5O7S
Molecular Weight 685.9 g/mol
Cat. No. B12368858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 68
Molecular FormulaC35H51N5O7S
Molecular Weight685.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O
InChIInChI=1S/C35H51N5O7S/c1-22-29(48-21-37-22)25-10-8-23(9-11-25)17-36-31(43)27-16-26(41)18-40(27)32(44)30(34(2,3)4)38-28(42)20-46-19-24-12-14-39(15-13-24)33(45)47-35(5,6)7/h8-11,21,24,26-27,30,41H,12-20H2,1-7H3,(H,36,43)(H,38,42)/t26-,27+,30-/m1/s1
InChIKeyQDJDAQIHYNYQIC-HRHHFINDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 68: VHL-Based PROTAC Intermediate with Boc-Protected Piperidine Linker


E3 Ligase Ligand-linker Conjugate 68 is a von Hippel-Lindau (VHL) E3 ligase ligand covalently attached to a short alkyl/ether linker terminated with a Boc-protected piperidine moiety . This conjugate (synonym: (S,R,S)-AHPC-CO-CH2-O-CH2-piperidine-Boc) serves as a key intermediate for assembling proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The VHL ligand component is derived from VH032, a well-characterized binder of the VHL E3 ubiquitin ligase [1].

E3 Ligase Recruitment VHL-based PROTAC intermediate derived from VH032 ligand
Linker Chemistry Boc-protected piperidine enables orthogonal deprotection and amide coupling
Workflow Integration Compatible with standard Fmoc/Boc solid-phase or solution-phase PROTAC assembly

Why E3 Ligase Ligand-linker Conjugate 68 Cannot Be Replaced by Generic CRBN- or Alternative VHL-Linker Conjugates


Substituting E3 Ligase Ligand-linker Conjugate 68 with a different conjugate—even another VHL-based variant—introduces measurable changes in molecular weight, linker geometry, functional group availability, and downstream PROTAC performance. Conjugate 68 incorporates a specific Boc-protected piperidine handle that enables selective deprotection and subsequent amide coupling, a reactivity profile not shared by conjugates bearing azide, alkyne, or free amine termini . Moreover, the VHL ligand in Conjugate 68 exhibits a Kd of 185 nM for its target E3 ligase [1], whereas common cereblon (CRBN)-based conjugates rely on ligands with substantially weaker affinity (thalidomide IC50 ≈ 30 µM) [2]. These differences directly impact the efficiency of ternary complex formation and the synthetic route employed.

Aspect
Conjugate 68
Typical Substitute
E3 Ligase Target
VHL; reported higher binding affinity
CRBN; substantially weaker affinity profile may alter ternary complex formation
Functional Handle
Boc-piperidine (acid-labile, orthogonal)
Free amine, azide, or alkyne termini – different reactivity and deprotection strategy
Linker Geometry
Specific MW and spacer length (≈686 g/mol)
Conjugate 46 or other analogs with altered MW and steric profile may shift linker performance

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 68 vs. Closest Analogs


VHL Ligand Affinity Advantage Over CRBN-Based Conjugates

The VH032-derived VHL ligand present in Conjugate 68 binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM [1]. In contrast, the thalidomide-based CRBN ligand used in common cereblon conjugates (e.g., Cereblon Ligand-Linker Conjugate 6) displays an IC50 of approximately 30 µM for CRBN binding [2]. This represents an approximately 160-fold higher binding affinity for the VHL ligand component.

VHL vs CRBN Affinity
Class-level
VHL Kd: 185 nM ~160× tighter CRBN IC₅₀: ~30 μM
Supports ternary complex formation study context; VHL-CRBN affinity gap may require functional validation
Binding assay platforms differ (VHL HIF-1α vs CRBN AlphaScreen)
Targeted Protein Degradation PROTAC E3 Ligase Recruitment

Linker Functional Handle and Molecular Weight Differentiate Conjugate 68 from Conjugate 46

E3 Ligase Ligand-linker Conjugate 68 (MW 685.9 g/mol) contains a Boc-protected piperidine moiety . The closely related Conjugate 46 (MW 785.0 g/mol) incorporates a different linker composition that results in a molecular weight increase of 99.1 g/mol and a distinct functional group . This difference directly impacts the synthetic route and the steric properties of the final PROTAC.

MW & Handle Difference
Head-to-head
ΔMW = 99.1 g/mol; Boc-piperidine vs distinct linker
Alters linker geometry and synthetic route compatibility vs Conjugate 46
Vendor technical datasheets; functional handle dictates conjugation strategy
PROTAC Linker Chemistry Chemical Handle Conjugation Strategy

DMSO Solubility Sufficient for Stock Preparation and In Vitro Use

E3 Ligase Ligand-linker Conjugate 68 is typically soluble in DMSO at concentrations ≥10 mM . This solubility profile is equivalent to that reported for Conjugate 46 (≥10 mM in DMSO) , indicating that the linker modification does not compromise dissolution in this commonly used organic solvent.

DMSO Solubility
Data to verify
≥10 mM in DMSO
Supports stock preparation for conjugation and cell-based assays
Vendor-reported solubility; confirm under intended experimental conditions
Solubility DMSO Stock PROTAC Synthesis

Purity Specification Consistent with High-Quality PROTAC Intermediate

Conjugate 68 is supplied with a purity specification of ≥98% . This is identical to the purity specification provided for Conjugate 46 (≥98%) , meeting the typical requirement for a PROTAC building block where impurities could otherwise interfere with subsequent conjugation steps or biological assays.

Purity Specification
Specification review
≥98% (HPLC)
Consistent purity reduces batch variability in PROTAC assembly
Vendor product specification; independent QC recommended for critical steps
Chemical Purity PROTAC Intermediate Quality Control

Optimal Use Cases for E3 Ligase Ligand-linker Conjugate 68 in PROTAC Development


Synthesis of VHL-Recruiting PROTACs Requiring Boc-Deprotection and Amide Coupling

Conjugate 68 is specifically suited for PROTAC assembly strategies that involve acidic Boc deprotection to expose a secondary amine, followed by amide bond formation with a target-protein ligand bearing a carboxylic acid or activated ester. The Boc-piperidine handle offers an orthogonal protection scheme not available in alternative conjugates with free amines or click handles .

Design of PROTACs Where High VHL Affinity is Critical for Ternary Complex Stability

Given that the VH032-derived ligand in Conjugate 68 binds VHL with a Kd of 185 nM [1]—substantially tighter than common CRBN ligands—this conjugate is preferred when maximizing E3 ligase recruitment efficiency is paramount, such as when the target protein is expressed at low levels or when minimizing the required PROTAC concentration is desired.

Laboratories Requiring High-Purity Intermediates for Reproducible PROTAC Synthesis

With a purity specification of ≥98% , Conjugate 68 is appropriate for research settings where batch-to-batch consistency is essential for comparative PROTAC evaluation. The comparable solubility profile to Conjugate 46 (≥10 mM in DMSO) further supports reliable stock preparation .

Early-Stage PROTAC Discovery Aimed at Cytosolic Targets

VHL-based PROTACs have demonstrated preferential degradation of cytosolic and nuclear proteins, in contrast to CRBN-based PROTACs which may exhibit broader neo-substrate degradation profiles [2]. Conjugate 68, as a VHL ligand-linker building block, is therefore a rational choice for programs focused on cytosolic targets where selectivity is a key design criterion.

Application
Selection Property
Validation Focus
Boc-deprotection/amide coupling PROTAC assembly
Boc-piperidine handle for orthogonal deprotection
Deprotection efficiency and amide bond formation yield
PROTACs targeting low-abundance proteins
VHL ligand with reported high binding affinity
Ternary complex formation and degradation efficiency in cell models
Reproducible PROTAC synthesis workflows
Consistent purity specification
Batch-to-batch purity and synthetic yield consistency
Cytosolic/nuclear protein degradation studies
VHL-based substrate scope context
Selectivity profile relative to alternative E3 ligase recruiters

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